molecular formula C17H19N3O4 B15206430 (S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide

(S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide

Cat. No.: B15206430
M. Wt: 329.35 g/mol
InChI Key: WMLLUHFTFWNDCD-NSHDSACASA-N
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Description

(S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules. The presence of the ethoxy group and the pyrrolidinone moiety further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrrolidinone moiety can be reduced to a pyrrolidine ring.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield ethyl aldehyde or ethyl carboxylic acid, while reduction of the pyrrolidinone moiety can produce pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications as an inhibitor of specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway in which the protein is involved. This can lead to various therapeutic effects, depending on the specific target and pathway.

Comparison with Similar Compounds

Similar Compounds

  • (S)-7-methoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide
  • (S)-7-isopropoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide

Uniqueness

(S)-7-ethoxy-1-((5-oxopyrrolidin-2-yl)methoxy)isoquinoline-6-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and isopropoxy analogs, the ethoxy group may confer different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

7-ethoxy-1-[[(2S)-5-oxopyrrolidin-2-yl]methoxy]isoquinoline-6-carboxamide

InChI

InChI=1S/C17H19N3O4/c1-2-23-14-8-12-10(7-13(14)16(18)22)5-6-19-17(12)24-9-11-3-4-15(21)20-11/h5-8,11H,2-4,9H2,1H3,(H2,18,22)(H,20,21)/t11-/m0/s1

InChI Key

WMLLUHFTFWNDCD-NSHDSACASA-N

Isomeric SMILES

CCOC1=C(C=C2C=CN=C(C2=C1)OC[C@@H]3CCC(=O)N3)C(=O)N

Canonical SMILES

CCOC1=C(C=C2C=CN=C(C2=C1)OCC3CCC(=O)N3)C(=O)N

Origin of Product

United States

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